- Synthesis of pyridones and dihydropyridines from pyrylium salts and nitriles from aldimines, Croatica Chemica Acta, 1987, 60(4), 717-33

Cas no 931-64-6 (Bicyclo(2,2,2)-2-octene)

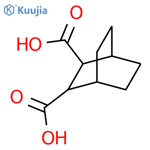

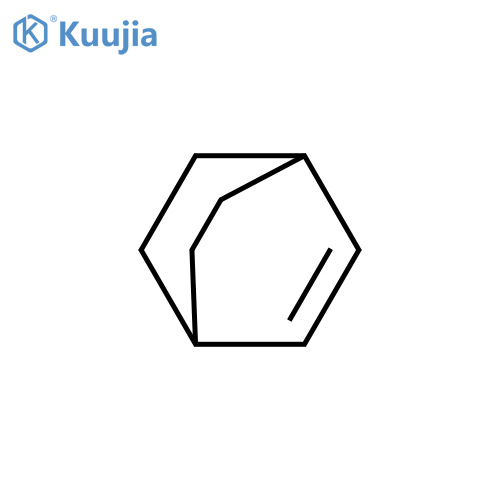

Bicyclo(2,2,2)-2-octene structure

상품 이름:Bicyclo(2,2,2)-2-octene

CAS 번호:931-64-6

MF:C8H12

메가와트:108.180882453918

CID:815909

Bicyclo(2,2,2)-2-octene 화학적 및 물리적 성질

이름 및 식별자

-

- Bicyclo(2,2,2)-2-octene

- 2,2,2-BICYCLO-2-OCTENE

- bicyclo[2.2.2]oct-2-ene

- Bicyclo<2.2.2>-2-octene

- 3,6-Endoethylenecyclohexene

- Bicyclo[2.2.2]octene

- Cyclohexene, 3,6-endo-(1,2-ethanediyl)-

-

- 인치: 1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2

- InChIKey: VIQRCOQXIHFJND-UHFFFAOYSA-N

- 미소: C1C2CCC(CC2)C=1

계산된 속성

- 정밀분자량: 108.09400

실험적 성질

- 밀도: 0.8341 (estimate)

- 융해점: 111.4°C

- 비등점: 137.85°C (rough estimate)

- 굴절률: 1.4770 (estimate)

- PSA: 0.00000

- LogP: 2.36260

Bicyclo(2,2,2)-2-octene 보안 정보

Bicyclo(2,2,2)-2-octene 세관 데이터

- 세관 번호:2902199090

- 세관 데이터:

?? ?? ??:

2902199090개요:

2902199090 기타 환탄화수소\환탄화수소와 환테르펜.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:2.0%.????:30.0%

?? ??:

?? ??, ?? ??

요약:

2902199090 기타 에탄화수소, 에틸렌, 에테르펜.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:2.0%.General tariff:30.0%

Bicyclo(2,2,2)-2-octene 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-249819-5.0g |

bicyclo[2.2.2]oct-2-ene |

931-64-6 | 5.0g |

$2587.0 | 2023-02-20 | ||

| Enamine | EN300-249819-1.0g |

bicyclo[2.2.2]oct-2-ene |

931-64-6 | 1.0g |

$986.0 | 2023-02-20 | ||

| Enamine | EN300-249819-10.0g |

bicyclo[2.2.2]oct-2-ene |

931-64-6 | 10.0g |

$3253.0 | 2023-02-20 | ||

| Enamine | EN300-249819-2.5g |

bicyclo[2.2.2]oct-2-ene |

931-64-6 | 2.5g |

$2043.0 | 2023-02-20 |

Bicyclo(2,2,2)-2-octene 합성 방법

합성회로 1

반응 조건

참조

합성회로 2

반응 조건

참조

- Dienophilic properties of phenyl vinyl sulfone and trans-1-(phenylsulfonyl)-2-(trimethylsilyl)ethylene. Their utilization as synthons for ethylene, 1-alkenes, acetylene, and monosubstituted alkynes in the construction of functionalized six-membered rings via [4 + 2] π cycloaddition methodology, Journal of Organic Chemistry, 1983, 48(25), 4976-86

합성회로 3

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Acetonitrile

참조

- Electroorganic synthesis. 40. Cyclic olefins by anodic oxidation of β-(trimethylsilyl)carboxylic acids. β-(Trimethylsilyl)acrylic acid derivatives as acetylene equivalents in Diels-Alder reactions, Chemische Berichte, 1988, 121(6), 1151-8

합성회로 4

합성회로 5

반응 조건

참조

- Deamination of endo- and exo-bicyclo[3.2.1]octan-3-ylamines and their derivatives, Journal of the Chemical Society, 1984, (8), 1369-76

합성회로 6

반응 조건

1.1 Reagents: Methyl iodide , N,N,N′,N′-Tetramethylethylenediamine

참조

- Thermal Reactions of 7-d- and 8-d-Bicyclo[4.2.0]oct-2-enes, Journal of the American Chemical Society, 2006, 128(31), 10020-10021

합성회로 7

반응 조건

1.1 Reagents: Disodium phosphate Solvents: Methanol , Tetrahydrofuran ; 21 °C

참조

- A convergent fragment coupling strategy to access quaternary stereogenic centers, Chemical Science, 2023, 14(16), 4397-4400

합성회로 8

반응 조건

1.1 Catalysts: Boron trifluoride etherate Solvents: Diglyme ; 10 min, rt

1.2 Reagents: Dipotassium phosphate Solvents: Water ; rt

1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ; 20 h, 162 °C; 162 °C → rt

1.2 Reagents: Dipotassium phosphate Solvents: Water ; rt

1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ; 20 h, 162 °C; 162 °C → rt

참조

- Unsaturated aldehydes as alkene equivalents in the Diels-Alder reaction, Chemistry - A European Journal, 2008, 14(18), 5638-5644

합성회로 9

반응 조건

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Methyllithium Solvents: Diethyl ether ; cooled; overnight, rt; rt → -30 °C

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Thermal Chemistry of Bicyclo[4.2.0]oct-2-enes, Journal of Organic Chemistry, 2007, 72(1), 187-194

합성회로 10

반응 조건

참조

- Geometrical Dependence of the Highest Occupied Molecular Orbital in Bicyclic Systems: π-Facial Stereoselectivity of Bicyclic and Tricyclic Olefins, Asian Journal of Organic Chemistry, 2015, 4(7), 659-673

합성회로 11

합성회로 12

반응 조건

참조

- Understanding the higher-order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theory, New Journal of Chemistry, 2022, 46(24), 11520-11530

합성회로 13

반응 조건

참조

- Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions, Science of Synthesis, 2010, 47, 561-736

합성회로 14

반응 조건

1.1 Catalysts: Ethanol

참조

- Deamination of bicyclo[2.2.2]octan-2-yl and bicyclo[3.2.1]octan-2-ylamines. Evidence for classical precursors of nonclassical carbonium ions, Journal of the Chemical Society, 1984, (1), 119-28

합성회로 15

반응 조건

참조

- An ethylene and terminal olefin equivalent in [4 + 2] π cycloadditions. General synthetic application of phenyl vinyl sulfone to the construction of functionalized six-membered rings, Journal of the American Chemical Society, 1980, 102(2), 853-5

합성회로 16

반응 조건

참조

- Gas phase preparation and reactions of adamantene., Journal of the American Chemical Society, 1995, 117(35), 8957-61

합성회로 17

반응 조건

1.1 Reagents: Disodium phosphate Solvents: Methanol , Tetrahydrofuran ; 21 °C

참조

- A convergent fragment coupling strategy to access quaternary stereogenic centers, ChemRxiv, 2022, 1, 1-5

합성회로 18

반응 조건

1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Toluene ; 1 h, reflux

참조

- Se-Phenyl Prop-2-eneselenoate: An Ethylene Equivalent for Diels-Alder Reactions, Angewandte Chemie, 2013, 52(7), 2060-2062

합성회로 19

반응 조건

참조

- Reaction of bicyclo[2.2.2]octene with N-bromosuccin-imide, Journal of the American Chemical Society, 1962, 84, 2226-33

합성회로 20

반응 조건

1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Benzene ; 10 min, rt; 80 °C; 1 h, reflux; reflux → rt

참조

- Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical Stabilization, Organic Letters, 2016, 18(1), 32-35

Bicyclo(2,2,2)-2-octene Raw materials

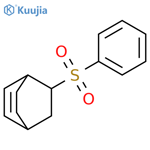

- Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl)-

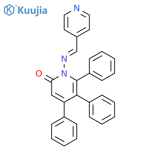

- 2(1H)-PYRIDINONE, 4,5,6-TRIPHENYL-1-[(4-PYRIDINYLMETHYLENE)AMINO]-

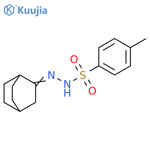

- Benzenesulfonic acid, 4-methyl-, bicyclo[2.2.2]octylidenehydrazide

- Bicyclo[2.2.2]octane-2,3-dicarboxylic acid

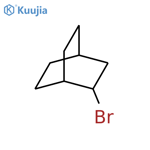

- 3-bromobicyclo[2.2.2]octane

- CARBAMIC ACID, BICYCLO[2.2.2]OCT-2-YLNITROSO-, ETHYL ESTER

Bicyclo(2,2,2)-2-octene Preparation Products

Bicyclo(2,2,2)-2-octene 관련 문헌

-

1. Asymmetric photodestruction of bicyclo[2.2.2]oct-2-ene-5,7-dione: absolute configuration and 1 n-π* excited state geometryPeter H. Schippers,Harry P. J. M. Dekkers n-π* excited state geometry. Peter H. Schippers Harry P. J. M. Dekkers J. Chem. Soc. Perkin Trans. 2 1982 1429

-

2. Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysisR. M. Banks,H. Maskill J. Chem. Soc. Perkin Trans. 2 1976 1506

-

3. Reduction by dissolving metals. Part XVIII. Metal–ammonia reductions of some bicyclo[2,2,2]octene derivatives: structural effects on double bond reduction and nitrile cleavageA. J. Birch,E. G. Hutchinson J. Chem. Soc. Perkin Trans. 1 1972 1546

-

D. I. Davies,L. T. Parfitt J. Chem. Soc. C 1969 1401

-

5. Thermal unimolecular decomposition of bicyclo[2,2,2]oct-2-eneA. T. Cocks,H. M. Frey J. Chem. Soc. A 1971 1661

931-64-6 (Bicyclo(2,2,2)-2-octene) 관련 제품

- 17527-28-5(Cyclohexene,4,4'-(1,2-ethenediyl)bis-)

- 2114-42-3(Allylcyclohexane)

- 942013-24-3(1-(2-hydroxyethyl)-4-{(4-nitrophenyl)methylsulfanyl}-1H,2H,5H,6H,7H-cyclopentadpyrimidin-2-one)

- 1261984-36-4(2-3-(N,N-Dimethylaminocarbonyl)phenylphenol)

- 1806980-98-2(2-Bromo-4-fluoropyridine-3-acetonitrile)

- 1803802-89-2(2-(Bromomethyl)benzo[d]oxazole-5-acetic acid)

- 1806351-29-0(1-(2-Bromo-3-ethylphenyl)-3-chloropropan-2-one)

- 1344948-80-6((1R)-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol)

- 27686-50-6(Trt-Cys(Trt)-OH)

- 2172281-86-4(8-fluoro-6-methylisoquinoline)

추천 공급업체

Amadis Chemical Company Limited

골드 회원

중국 공급자

시약

Jinta Yudi Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

대량

Hefei Zhongkesai High tech Materials Technology Co., Ltd

골드 회원

중국 공급자

시약

Shanghai Joy Biotech Ltd

골드 회원

중국 공급자

대량

钜澜化工科技(青岛)有限公司

골드 회원

중국 공급자

대량